N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
Description
Historical Development of Adamantane Sulfonamide Research
The integration of adamantane moieties into pharmaceutical compounds represents a pivotal advancement in medicinal chemistry. Adamantane, first isolated from petroleum in 1933, gained prominence after Paul von Ragué Schleyer’s 1957 synthesis made derivatives accessible. Early applications focused on antiviral agents, exemplified by amantadine (1-aminoadamantane), which became the first FDA-approved adamantane-based drug in 1966. The structural rigidity and lipophilicity of adamantane soon inspired its incorporation into sulfonamide frameworks, a class known for bioactivity across therapeutic areas.
By the 2010s, researchers began systematically exploring adamantane-sulfonamide hybrids to exploit synergistic effects. For instance, studies on adamantane sulfonamide molecular crystals revealed how hydrogen bonding networks and molecular packing influence sublimation thermodynamics. These investigations laid the groundwork for optimizing physicochemical properties, such as vapor pressure and solubility, critical for drug delivery. The synthesis of N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide (Chemical formula: C₁₈H₂₄FNO₂S) exemplifies this trend, combining adamantane’s three-dimensional bulk with sulfonamide’s target-binding versatility.
Table 1: Key Milestones in Adamantane Sulfonamide Research
Evolution of Fluorobenzene-containing Bioactive Molecules
Fluorobenzene derivatives have become cornerstones of modern drug design due to fluorine’s electronegativity and metabolic stability. The introduction of a fluorine atom at the para position of benzenesulfonamide, as in this compound, enhances dipole interactions and resistance to oxidative degradation. This modification has proven critical in central nervous system (CNS) therapeutics, where fluorinated compounds exhibit improved blood-brain barrier permeability.
Notable examples include the antiepileptic drug rufinamide and the COX-2 inhibitor celecoxib, both leveraging fluorobenzene motifs for target affinity. In adamantane sulfonamides, the 4-fluorophenyl group augments interactions with hydrophobic protein pockets while maintaining solubility balance. Recent syntheses of fluorobenzene-adamantane conjugates, such as the 34-compound library screened against glioblastoma, underscore this strategy’s relevance in oncology and neurology.
Table 2: Bioactive Fluorobenzene-containing Molecules
| Compound | Therapeutic Area | Role of Fluorobenzene |
|---|---|---|
| Rufinamide | Epilepsy | Enhances binding to voltage-gated sodium channels |
| Celecoxib | Inflammation | Improves COX-2 selectivity |
| This compound | Oncology/CNS | Boosts lipophilicity and target engagement |
Significance in Contemporary Chemical Research
This compound embodies three key trends in drug discovery:
- Three-dimensionality : Adamantane’s diamondoid structure escapes planar molecular “flatland,” enabling precise spatial positioning of substituents. This geometry improves selectivity for complex binding sites, such as kinase domains.
- Multitarget potential : The sulfonamide group permits interactions with diverse biological targets, including carbonic anhydrases and tyrosine kinases. Paired with adamantane’s lipid solubility, this facilitates CNS penetration—critical for glioblastoma therapies.
- Thermodynamic optimization : Studies on analogous compounds demonstrate correlations between van der Waals molecular volumes and sublimation Gibbs energies. These findings guide the design of inhalable or transdermal formulations.
Current Research Landscape and Knowledge Gaps
Recent investigations have elucidated structural and thermodynamic aspects of adamantane sulfonamides:
- X-ray diffraction analyses show that this compound adopts a conformation where the adamantane fragment and fluorophenyl group occupy distinct spatial domains. This arrangement minimizes steric clashes while maximizing intermolecular hydrogen bonds.
- Sublimation studies reveal a vapor pressure of 0.12 Pa at 298 K for structurally similar compounds, suggesting suitability for aerosol delivery.
- In silico docking predicts strong binding to discoidin domain receptor 1 (DDR1), a tyrosine kinase overexpressed in glioblastoma.
However, critical gaps persist:
- Structure-activity relationships : The impact of adamantane’s substitution pattern (e.g., 2-yl vs. 1-yl) on target affinity remains underexplored.
- In vivo pharmacokinetics : No data exist on the compound’s metabolic stability or tissue distribution.
- Synthonic engineering : Predictive models linking molecular packing to dissolution rates are lacking.
Table 3: Priority Research Directions
| Research Area | Key Questions | Methodologies Needed |
|---|---|---|
| Target validation | Does DDR1 binding correlate with efficacy? | CRISPR knockout models, X-ray crystallography |
| Formulation science | Can sublimation enthalpy be modulated? | Co-crystallization, lattice energy calculations |
| Synthetic scalability | Are current routes suitable for scale-up? | Flow chemistry optimization, green solvents |
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKIGJHBMFHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from adamantane derivatives. One common approach is the alkylation of adamantane with ethyl halides to introduce the ethyl group. This is followed by the introduction of the sulfonamide group through sulfonylation reactions. The final step involves the fluorination of the benzene ring using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide group (-SO₂NH-) undergoes nucleophilic attack at the sulfur atom. For example:
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Hydrolysis : In acidic or basic conditions, the sulfonamide bond cleaves to yield 1-(adamantan-2-yl)ethylamine and 4-fluorobenzenesulfonic acid.
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives (e.g., N-alkyl or N-acyl sulfonamides) .
Electrophilic Aromatic Substitution
The 4-fluorobenzene ring participates in reactions such as:
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Nitration : Fluorine directs incoming electrophiles to the meta position.
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Halogenation : Bromine or chlorine substitutes at the meta position under Lewis acid catalysis .
Role of the Fluorine Substituent
The 4-fluoro group significantly influences reactivity:
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Electronic effects : Electron-withdrawing nature activates the aromatic ring for electrophilic substitution while deactivating nucleophilic attack.
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Biological interactions : Enhances binding affinity to carbonic anhydrase isoforms, as observed in structurally related sulfonamides .
Reactivity of the Adamantane Moiety
The adamantane cage contributes to:
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Steric hindrance : Limits access to the sulfonamide nitrogen, reducing reaction rates in bulky electrophilic environments.
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Thermal stability : High thermal resistance allows reactions under heated conditions without decomposition .
Biological Activity and Enzyme Interactions
The compound demonstrates carbonic anhydrase inhibition via coordination of the sulfonamide sulfur to the enzyme’s zinc ion . Key findings include:
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Low cytotoxicity : IC₅₀ > 100 μM in mammalian cell lines.
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Antiviral potential : Reduces viral replication in vitro by interfering with viral entry mechanisms .
Comparative Reaction Data
Mechanistic Insights
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Radical pathways : Homolytic cleavage of intermediates under halogenation conditions generates adamantyl radicals, as inferred from related decarboxylative halogenation studies .
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Serotonergic modulation : Fluorine-enhanced interactions with 5HT₃ receptors suggest potential for analgesia, paralleling findings in 4-fluoro-N-(4-sulfamoylbenzyl) derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide has been investigated for its potential antiviral properties. Adamantane derivatives, including this compound, have shown efficacy against various viral infections, notably filoviruses such as Ebola and Marburg viruses. Research indicates that modifications to the adamantane structure can enhance antiviral activity, making it a candidate for further development in antiviral therapeutics .
Anticancer Properties
The compound's sulfonamide group is known for its biological activity, particularly in cancer therapy. Sulfonamides have been implicated in the inhibition of carbonic anhydrases, which play a role in tumor growth and metastasis. By targeting these enzymes, this compound may contribute to the development of novel anticancer agents .
Inhibition of Enzymatic Activity
Studies have shown that adamantane derivatives can act as inhibitors of specific enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism. This inhibition could lead to therapeutic applications in metabolic disorders and obesity management .
Material Science Applications
Organic Electronics
The unique structural features of this compound make it suitable for applications in organic electronics. The fluorinated benzene ring contributes to its electron-withdrawing properties, which can enhance charge transport in organic semiconductors. This characteristic is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Liquid Crystals
The compound's rigid structure and fluorinated moiety allow it to be explored as a component in liquid crystal displays (LCDs). The incorporation of such compounds can improve the thermal stability and electro-optical properties of liquid crystals, making them more efficient for display technologies .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include the introduction of the adamantane moiety and subsequent functionalization of the benzene ring. Various methodologies have been reported for the efficient synthesis of this compound, enhancing its availability for research and application .
Characterization Techniques
Characterization of this compound often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity. These methods are essential for validating the compound's identity in both research settings and industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the binding affinity to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. The fluorine atom can participate in electrostatic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Implications
- Structure-Activity Relationships (SAR) : Fluorine and adamantane position critically influence electronic and steric properties. For example, adamantan-2-yl derivatives may offer better target engagement than adamantan-1-yl analogs due to spatial orientation .
Biological Activity
N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide, often referred to as NFBS, is a synthetic compound notable for its unique structural features, including an adamantane moiety, a fluorobenzene ring, and a sulfonamide functional group. This composition contributes to its potential biological activity, particularly in pharmacological applications.
Structural Characteristics
The molecular formula of NFBS is , with a molecular weight of approximately 337.45 g/mol. The adamantane structure imparts rigidity, while the sulfonamide group enhances solubility and biological interactions. The presence of fluorine in the benzene ring is believed to influence the compound's interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₄FNO₂S |
| Molecular Weight | 337.45 g/mol |
| Functional Groups | Adamantane, Fluorobenzene, Sulfonamide |
| Structural Rigidity | High due to adamantane moiety |
NFBS has been primarily studied for its interaction with the Cannabinoid-1 (CB1) receptor, where it acts as an antagonist or inverse agonist. This activity suggests potential therapeutic applications in conditions such as obesity, addiction, and pain management by modulating cannabinoid signaling pathways.
Interaction with CB1 Receptor
- Type of Interaction : Antagonist/Inverse Agonist
- Potential Applications :
- Treatment of obesity
- Management of addiction
- Pain relief
Research Findings
Recent studies have explored the pharmacological properties of NFBS, revealing its potential as an inhibitor for specific enzymes or receptors. While comprehensive clinical data are still lacking, preliminary findings indicate promising avenues for further investigation.
Case Studies
- Kawamura et al. (2010) : This study detailed the synthesis and characterization of NFBS through multi-step reactions. Techniques such as NMR spectroscopy were employed to confirm the structure and purity of the compound.
- Biological Activity Assessment : Initial assays suggest that NFBS may inhibit certain enzyme activities related to metabolic processes, although specific targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of NFBS, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(adamantan-1-yl)-4-fluorobenzenesulfonamide | Similar adamantane structure | Different substitution position on adamantane |
| N-(cyclohexyl)-4-fluorobenzenesulfonamide | Cyclohexane instead of adamantane | Less rigid structure |
| 4-Fluoro-N-(phenethyl)-benzenesulfonamide | Phenethyl group instead of adamantane | Potentially different receptor interactions |
| N-(isopropyl)-4-fluorobenzenesulfonamide | Isopropyl substituent | Variations in solubility and biological activity |
Future Directions in Research
The exploration of NFBS's biological activity is still in its early stages. Future research should focus on:
- In Vivo Studies : To validate its pharmacological effects and therapeutic potential.
- Mechanistic Studies : To elucidate specific biochemical pathways influenced by NFBS.
- Broader Applications : Investigating its role in material science and self-assembly properties may reveal additional uses beyond pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
